molecular formula C11H11N5 B1413500 1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine CAS No. 2034155-22-9

1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine

Cat. No. B1413500
CAS RN: 2034155-22-9
M. Wt: 213.24 g/mol
InChI Key: DHXXDHRGTCOSHW-UHFFFAOYSA-N
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Description

The compound “1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine” is a chemical compound with a molecular weight of 213.24 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using the B3LYP/6-311++G (d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine” are not available, studies on similar compounds have been conducted. For instance, the compound N-(1H-1,3-benzodiazol-2-yl)benzamide was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .


Physical And Chemical Properties Analysis

The compound “1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine” is a powder that is stored at room temperature . It has a melting point of 208-210 degrees Celsius .

Safety and Hazards

The compound “1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine” are not available, benzimidazole derivatives are known for their broad range of chemical and biological properties . They are present in many marketed drugs and continue to be a subject of study to explore new molecules in the field of medicinal chemistry .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-8(12)6-16(15-7)11-13-9-4-2-3-5-10(9)14-11/h2-6H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXDHRGTCOSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine
Reactant of Route 2
1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine
Reactant of Route 3
1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine
Reactant of Route 4
1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine
Reactant of Route 6
1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine

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